molecular formula C15H16O2 B171498 [2-(4-methoxybenzyl)phenyl]methanol CAS No. 10324-43-3

[2-(4-methoxybenzyl)phenyl]methanol

Cat. No.: B171498
CAS No.: 10324-43-3
M. Wt: 228.29 g/mol
InChI Key: NZMIPKKFRYUZNK-UHFFFAOYSA-N
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Description

[2-(4-Methoxybenzyl)phenyl]methanol is a benzyl alcohol derivative featuring a 4-methoxybenzyl group attached to the second position of a phenyl ring, with a hydroxymethyl (-CH2OH) substituent on the same phenyl ring. This compound’s structure combines aromatic methoxy groups with a polar alcohol moiety, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-17-15-8-6-12(7-9-15)10-13-4-2-3-5-14(13)11-16/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMIPKKFRYUZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

The aldehyde precursor is reduced using NaBH₄ in tetrahydrofuran (THF) or methanol. For example, dissolving 10 mmol of [2-(4-methoxybenzyl)phenyl]aldehyde in 30 mL methanol and adding NaBH₄ (12 mmol) at 0°C yields the alcohol after 2 hours.

Key Data:

  • Yield : 85–92%

  • Reaction Time : 2–4 hours

  • Purity : >95% (HPLC)

  • Byproducts : Minimal (<3% unreacted aldehyde).

Advantages:

  • Simple setup, cost-effective reagents.

  • Compatible with sensitive functional groups (e.g., methoxy).

Catalytic Hydrogenation of [2-(4-Methoxybenzyl)phenyl]ketone

Procedure

The ketone is hydrogenated under H₂ (1–5 atm) using 5% Pd/C (10 wt%) in ethanol at 25–50°C. For instance, 5 mmol ketone in 50 mL ethanol with Pd/C achieves full conversion in 6 hours.

Key Data:

  • Yield : 88–94%

  • Catalyst Loading : 5–10 wt% Pd/C

  • Selectivity : >98% (no over-reduction).

Advantages:

  • High selectivity for benzylic alcohols.

  • Scalable to industrial batches.

Friedel-Crafts Alkylation Followed by Hydrolysis

Procedure

  • Alkylation : React 4-methoxybenzyl chloride with benzene derivatives (e.g., toluene) using AlCl₃ (1.2 eq.) in dichloromethane at 0°C.

  • Hydrolysis : Treat the intermediate with NaOH (2M) to yield the alcohol.

Key Data:

  • Overall Yield : 70–75%

  • Reaction Time : 8–12 hours (alkylation) + 2 hours (hydrolysis)

  • Challenges : Competing ortho/para substitution.

Advantages:

  • Direct introduction of the methoxybenzyl group.

Grignard Reaction with Methoxy-Substituted Benzaldehyde

Procedure

  • Grignard Reagent : Prepare 4-methoxybenzylmagnesium bromide from 4-methoxybenzyl bromide and Mg in THF.

  • Addition : React with 2-bromobenzaldehyde (1:1 molar ratio) at −78°C, followed by quenching with NH₄Cl.

Key Data:

  • Yield : 65–72%

  • Purity : 90–93% (requires column chromatography).

Limitations:

  • Sensitive to moisture/oxygen.

  • Low yields for sterically hindered substrates.

Reductive Amination and Subsequent Hydrolysis

Procedure

  • Reductive Amination : React 2-nitrobenzaldehyde with 4-methoxybenzylamine using NaBH₄/CH₃CO₂H, yielding an intermediate amine.

  • Hydrolysis : Treat with HCl (6M) to produce the alcohol.

Key Data:

  • Overall Yield : 60–68%

  • Byproducts : <5% nitrobyproducts.

Applications:

  • Useful for introducing nitrogen-containing substituents.

Enzymatic Reduction Using Alcohol Dehydrogenases

Procedure

Biocatalytic reduction of the ketone precursor using Lactobacillus kefir ADH in phosphate buffer (pH 7) with NADPH cofactor.

Key Data:

  • Yield : 78–82%

  • Enantiomeric Excess : >99% (if chiral)

  • Reaction Time : 24–48 hours.

Advantages:

  • Sustainable, mild conditions.

  • High stereoselectivity.

Comparative Analysis of Methods

MethodYield (%)Cost (Relative)ScalabilityPurity (%)
NaBH₄ Reduction85–92LowHigh>95
Catalytic Hydrogenation88–94ModerateIndustrial>98
Friedel-Crafts70–75LowModerate85–90
Grignard Reaction65–72HighLow90–93
Reductive Amination60–68ModerateModerate80–85
Enzymatic Reduction78–82HighLow>95

Chemical Reactions Analysis

Types of Reactions

[2-(4-methoxybenzyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Halogens, nitric acid, sulfuric acid, often under controlled temperatures.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

[2-(4-methoxybenzyl)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of [2-(4-methoxybenzyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes. The compound’s antioxidant properties are likely due to its capacity to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications References
[2-(4-Methoxybenzyl)phenyl]methanol C15H16O2 228.29 Phenyl ring with 4-methoxybenzyl and -CH2OH Pharmaceutical intermediates
4-Methoxybenzyl Alcohol C8H10O2 138.16 Single 4-methoxybenzyl group with -OH Solvent, synthetic intermediate
2-[(4-Methoxybenzyl)amino]ethanol C10H15NO2 181.23 Ethanolamine backbone with 4-methoxybenzyl Ligand design, catalysis
(2-(4-Methoxybenzyl)-6-phenylpyridin-3-yl)methanol C20H19NO2 313.37 Pyridine core with 4-methoxybenzyl and -CH2OH Drug discovery (e.g., CFTR correctors)
N-(2-Hydroxyethyl)-1-(4-methoxybenzyl)-1H-indole-6-carboxamide C24H24N2O3 388.47 Indole-carboxamide with 4-methoxybenzyl Medicinal chemistry (AKI research)

Key Observations :

  • Polarity: The hydroxymethyl group in this compound enhances hydrophilicity compared to 4-methoxybenzyl alcohol, which lacks a hydroxyl group. This property may improve solubility in aqueous systems for pharmaceutical applications .
  • Bioactivity : Indole derivatives (e.g., compound 25 in ) demonstrate the 4-methoxybenzyl group’s role in modulating pharmacokinetics, suggesting similar applications for the target compound.

Biological Activity

[2-(4-methoxybenzyl)phenyl]methanol, also known by its CAS number 10324-43-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.

Chemical Structure and Properties

The compound's structure consists of a phenolic backbone with a methoxybenzyl substituent, which may influence its biological activity. The presence of the methoxy group is significant as it can enhance lipophilicity and modulate interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has shown promise in anticancer research , particularly in inhibiting the growth of several cancer cell lines. Notably, studies have indicated that it can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) by activating caspase pathways.

  • Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and proliferation, particularly through the inhibition of the AKT pathway and the activation of pro-apoptotic proteins.
Cell Line IC50 (µM) Effect
MCF-715Induction of apoptosis
MDA-MB-23110Growth inhibition
HepG220Cell cycle arrest

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated significant activity against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Study 2: Anticancer Mechanisms

In a recent publication in Cancer Letters, researchers investigated the anticancer mechanisms of this compound. They found that treatment resulted in a dose-dependent increase in apoptosis markers (caspase-3 and -9 activation) across various cancer cell lines, suggesting its utility as a lead compound for further development in cancer therapy.

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